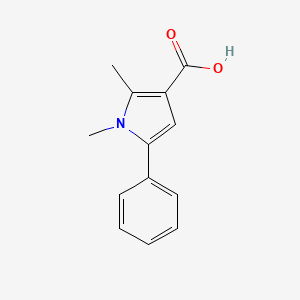

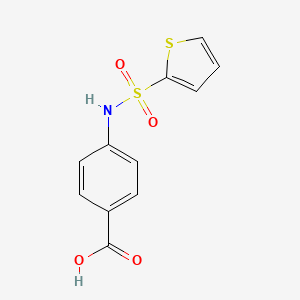

4-(Thiophene-2-sulfonylamino)-benzoic acid

Vue d'ensemble

Description

The compound "4-(Thiophene-2-sulfonylamino)-benzoic acid" is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is characterized by the presence of a thiophene ring, a sulfur-containing heterocycle, which is linked to the benzoic acid core through a sulfonylamino group. This structural motif is found in various compounds that exhibit a range of biological activities, including inhibition of enzymes like cyclin-dependent kinase 5 (cdk5) and carbonic anhydrases (CAs) .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. For instance, the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids with DABSO leads to the formation of benzo[b]thiophene 1,1-dioxides, which can be further functionalized . Additionally, the reaction of aromatic sulfonyl compounds with excess organolithium reagents can result in the substitution of sulfonyl groups, as seen in the transformations of p-bis(tert-butylsulfonyl)benzene and 2,5-bis(tert-butylsulfonyl)thiophene . These methods provide a pathway for the introduction of the sulfonylamino group into the benzoic acid framework.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives can be elucidated using various analytical techniques. For example, a compound similar to "4-(Thiophene-2-sulfonylamino)-benzoic acid" was characterized by elemental analysis, IR, UV, and X-ray diffraction methods, revealing a 3-D network through intermolecular hydrogen bonding and a dihedral angle between the benzene and thiophene rings . Such structural analyses are crucial for understanding the conformation and reactivity of these compounds.

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can undergo a variety of chemical reactions. Photochemical oxidation of benzo[b]thiophene, for instance, leads to the formation of benzo[b]thiophene-2,3-quinone, which can be further converted into 2-sulfobenzoic acid . Additionally, facile oxidation methods using H2O2 and P2O5 can convert benzo[b]thiophenes to their corresponding sulfones . These reactions demonstrate the reactivity of the thiophene ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Thiophene-2-sulfonylamino)-benzoic acid" and related compounds are influenced by their molecular structure. The presence of the sulfonylamino group can affect the acidity of the benzoic acid moiety and the solubility of the compound. The intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking, can also impact the compound's melting point, stability, and crystal packing . These properties are essential for the compound's application in various fields, including pharmaceuticals and materials science.

Applications De Recherche Scientifique

Crystal Structure and Thermal Properties

Research has shown that compounds similar to 4-(Thiophene-2-sulfonylamino)-benzoic acid, such as 2-(toluene-4-sulfonylamino)-benzoic acid, have interesting crystal structures and thermal properties. These compounds form intriguing supramolecular structures through hydrogen bonds and π···π interactions, exhibiting solvatochromism and photochromic behavior under UV-Vis study. They also demonstrate heatproof material properties as indicated by thermal analysis (熊静 et al., 2007).

Synthesis Methods and Eco-Friendly Approaches

Efficient and eco-friendly synthesis methods have been developed for compounds with structures similar to 4-(Thiophene-2-sulfonylamino)-benzoic acid. For instance, N1-(4-substitutedbenzylidene)-4-(tosylamino) benzo hydrazides were synthesized in PEG-400, offering a rapid, economic, and environmentally friendly route (V. Jagrut et al., 2012).

Photochemical Studies

In photochemical studies, benzo[b]thiophene, which is structurally related to 4-(Thiophene-2-sulfonylamino)-benzoic acid, was used as a model compound to study the photooxidation of polycyclic aromatic sulfur heterocycles. This research helps in understanding the environmental impact of oil spills, as the primary photoproduct, benzo[b]thiophene-2,3-quinone, was identified and its subsequent conversion into 2-sulfobenzoic acid was observed (J. Andersson & Stefan Bobinger, 1992).

Applications in Synthesizing Antitumor and Antibacterial Agents

Compounds related to 4-(Thiophene-2-sulfonylamino)-benzoic acid have been used in synthesizing various antitumor and antibacterial agents. For example, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives exhibited significant in vitro activity against human tumor cell lines and showed high antibacterial activity against Gram-positive and Gram-negative bacteria (H. Hafez et al., 2017).

Development of Nonlinear Optical Materials

Research has also explored the use of sulfone-substituted thiophene chromophores, related to 4-(Thiophene-2-sulfonylamino)-benzoic acid, for developing second-order nonlinear optical materials. These materials possess high thermal stability and good transparency, making them suitable for use in nonlinear optical applications (S. Chou et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

4-(thiophen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLSKCBAWSAIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357967 | |

| Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82068-35-7 | |

| Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-(thiophene-2-sulfonylamino)-benzoic acid (TSABA) in the study and what does the research suggest about its potential for inhibiting biofilm formation?

A1: In this study, TSABA was not investigated as a standalone antibacterial agent. Instead, it was used to chemically modify chitosan, a biopolymer known for its antibacterial properties. This modification involved grafting TSABA onto plasma-treated chitosan (pchito) to potentially enhance its biofilm inhibitory effects []. The research focused on developing a modified chitosan material and did not directly investigate the individual antibacterial activity of TSABA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)